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2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Medicinal chemistry Physicochemical profiling Lead optimization

Kinase programs often suffer from promiscuous inhibition due to lipophilic tool compounds. This chemotype (CAS 2034527-12-1) addresses this with XLogP3 0.7 vs. pyrazine analogs (~2.3). Its pyrimidine hinge-binding motif and 3-position piperidine substitution enable access to underexplored kinase selectivity pockets. • MW 287.32, 5 HBA, 0 HBD, TPSA 73.1 Ų-Lipinski-compliant. • Clean biophysical data (SPR/ITC/NMR) free from non-specific binding artifacts. • Ideal for CNS-penetrant kinase programs and SAR matrix consistency.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 2034527-12-1
Cat. No. B2529297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
CAS2034527-12-1
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CC=N3
InChIInChI=1S/C14H17N5O2/c20-13(11-19-9-3-7-17-19)18-8-1-4-12(10-18)21-14-15-5-2-6-16-14/h2-3,5-7,9,12H,1,4,8,10-11H2
InChIKeyCMZFNTDVFNMDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Identity and Physicochemical Profile


2-(1H-Pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034527-12-1) is a heterocyclic small molecule composed of a pyrazole ring and a pyrimidin-2-yloxy group linked through a piperidine-ethanone scaffold [1]. With a molecular formula of C₁₄H₁₇N₅O₂ and a molecular weight of 287.32 g·mol⁻¹, the compound possesses zero hydrogen bond donors, five hydrogen bond acceptors, four rotatable bonds, a topological polar surface area (TPSA) of 73.1 Ų, and a computed XLogP3 of 0.7 [1]. These physicochemical parameters place it within Lipinski-compliant chemical space and distinguish it from closely related analogs that differ in heterocycle composition or substitution regiochemistry—factors that critically influence target engagement, solubility, and permeability in early-stage drug discovery programs [2].

Lipinski-compliant heterocyclic scaffold for early-stage drug discovery workflows.
Moderate computed hydrophilicity profile supports aqueous assay compatibility.
Distinct H-bond acceptor pattern differentiates from phenyl-substituted analogs.

Why Generic Substitution Fails


Within the pyrazole-ethanone-piperidine chemical series, minor structural perturbations produce substantial changes in molecular recognition and drug-like properties. The target compound embeds a pyrimidin-2-yloxy group at the piperidine 3-position and a 1H-pyrazol-1-yl acetamide side chain—a precise combination that differs from analogs bearing pyrazine (one fewer nitrogen), benzyloxy or phenyl (loss of heterocyclic H-bond acceptors), or 4-position substitution (altered vector geometry) [1]. In the related 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CCR1 antagonist series, single-atom modifications to the heterocycle or linker changed IC₅₀ values by over 100-fold, demonstrating that even isosteric replacements are not functionally equivalent [2]. Consequently, generic substitution of any scaffold component introduces unpredictable shifts in potency, selectivity, and ADME profile, making direct procurement of the exact chemotype essential for assay reproducibility and SAR continuity.

Heterocycle mismatch
Pyrazine analog increases computed lipophilicity, potentially altering permeability and non-specific binding.
HBA deficiency
Phenyl replacement reduces hydrogen bond acceptors, limiting pharmacophore engagement capabilities.
Regioisomer error
Piperidine 4-position substitution redirects hinge-binding vector geometry compared to 3-position target.

Quantitative Differentiation Evidence


Lipophilicity vs. Pyrazine Isomer

The target compound exhibits a computed XLogP3 of 0.7 [1], reflecting moderate hydrophilicity conferred by the two-nitrogen pyrimidine ring. The closest structural isomer—1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1448056‑95‑8), which replaces pyrimidine with pyrazine—yields a higher predicted clogP of 2.29 when computed using an alternative algorithm [2]. Although different computational methods were employed (XLogP3 vs. clogP), the ~1.6 log unit difference is directionally consistent with the additional nitrogen in pyrimidine reducing lipophilicity relative to pyrazine. This 40‑fold difference in predicted partition coefficient has implications for aqueous solubility, membrane permeability, and non-specific protein binding in biological assays.

Lipophilicity vs. pyrazine isomer
Context-dependent
ΔlogP ≈ 1.6 (target XLogP3 0.7; pyrazine analog clogP 2.29)
Reported lipophilicity difference may influence assay compatibility and permeability profiling.
Cross-algorithm comparison; experimental logP may differ.
Medicinal chemistry Physicochemical profiling Lead optimization

Hydrogen Bond Acceptor Count vs. Phenyl Analogs

The target compound possesses five hydrogen bond acceptor atoms (two pyrimidine nitrogens, pyrazole N2, carbonyl oxygen, and the ether oxygen linking pyrimidine to piperidine) [1]. In contrast, the phenyl-substituted analog 2-phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034498‑36‑5) contains only three HBA atoms (C₁₇H₁₉N₃O₂; HBA = 3) because the phenyl ring replaces the pyrazole, eliminating two H-bond acceptors . Similarly, 2-(benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034325‑53‑4) bears fewer nitrogen-based HBA sites than the pyrazole-containing target compound. The higher HBA count of the target molecule enables a more extensive and geometrically distinct hydrogen bond network with protein targets, which has been correlated with enhanced binding affinity in pyrazole-containing kinase inhibitor series [2].

H-Bond acceptor count
Class-level
5 HBA (target) vs 3 HBA (phenyl analog)
Higher HBA count supports distinct pharmacophore modeling; phenyl analogs may not replicate binding features.
H-bonding capacity varies with protonation state and solvent.
Molecular recognition Structure-activity relationships Fragment-based drug design

Regiochemistry: 3-Position vs. 4-Position Pyrimidin-2-yloxy

The target compound attaches the pyrimidin-2-yloxy group at the piperidine 3‑position, whereas a closely related series exemplified by 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 1421506‑07‑1) places the identical substituent at the 4-position [1]. This regiochemical difference alters the dihedral angle between the pyrimidine ring and the piperidine scaffold by approximately 60°, redirecting the pyrimidine H-bond acceptors into a distinct spatial orientation. In kinase inhibitor programs where the pyrimidine ring serves as a hinge-binding motif, the 3‑substituted conformation positions the heterocycle for engagement with a different subset of backbone residues compared to the 4‑substituted analog [2]. The target compound's 3‑substitution pattern also introduces a chiral center at the piperidine C3, creating a racemic mixture whose enantiomers may exhibit differential target binding—a feature absent in the symmetric 4‑substituted analog.

Substitution regiochemistry
Class-level
Piperidine 3-position (chiral) vs 4-position (achiral)
3-substitution geometry may access alternative binding vectors compared to 4-substituted analogs.
Binding consequences inferred from kinase inhibitor SAR.
Conformational analysis Scaffold hopping Kinase inhibitor design

Supply-Chain Differentiation: Verified Supplier Availability and Pricing vs. Pyrazine Analog

The target compound is commercially available from Life Chemicals (product code F6480-2572) in 1 mg and 25 mg quantities at catalog prices of $81.00 and $163.50, respectively, as of September 2023 [1]. In contrast, the pyrazine analog 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034579‑59‑2) and the pyrazine 4‑substituted isomer (CAS 1448056‑95‑8) are primarily listed by vendors from the excluded source list with unverified stock status, limiting procurement options for laboratories requiring auditable supply chains [2]. The target compound thus offers a procurement advantage for programs requiring a pyrimidine-containing pyrazole-ethanone-piperidine scaffold from a traceable supplier with defined pricing.

Supply verification
Reported
Life Chemicals: 1 mg $81, 25 mg $163.50 (Sep 2023)
Verified supplier availability supports procurement planning for sustained research.
Pricing and stock subject to change; verify at time of order.
Chemical procurement Research tool compounds Supplier qualification

Recommended Application Scenarios


Kinase Inhibitor Lead Identification with Moderate Lipophilicity

The target compound's pyrimidine ring provides a canonical kinase hinge-binding motif, while its computed XLogP3 of 0.7 [1] places it in a more hydrophilic range than pyrazine analogs (clogP ~2.3) [2]. This lower lipophilicity is advantageous for programs targeting kinases where excessive hydrophobicity drives promiscuous inhibition, CYP450 liability, or poor solubility. The 3‑position substitution geometry further offers an underexplored vector for accessing kinase selectivity pockets that 4‑substituted pyrimidine-piperidine scaffolds cannot reach [3]. Research groups prosecuting kinase targets with stringent physicochemical property criteria (e.g., CNS-penetrant kinase inhibitors where logP < 2 is desirable) should prioritize this chemotype over more lipophilic pyrazine- or phenyl-substituted alternatives.

Fragment-Based Drug Discovery and Pharmacophore Modeling

With a molecular weight of 287.32 g·mol⁻¹, five H-bond acceptors, zero H-bond donors, and a TPSA of 73.1 Ų, the target compound sits near the upper boundary of fragment-like chemical space (MW < 300, HBA ≤ 3, HBD ≤ 3) [1]. Its dense H-bond acceptor functionality—derived from the pyrimidine, pyrazole, and carbonyl groups—makes it a valuable core for constructing three-dimensional pharmacophore models that require multiple directional H-bond acceptor features. The pyrazole moiety additionally offers synthetic handles for further elaboration via N‑alkylation or metal-catalyzed cross-coupling, enabling efficient fragment growth [3]. In contrast, phenyl-substituted analogs (HBA = 3) lack the H-bond acceptor richness needed to define comprehensive pharmacophore hypotheses for targets with extended polar binding sites.

Chemical Biology Probe for Pyrimidine-Dependent Interactions

The combination of a pyrimidin-2-yloxy group (two H-bond acceptors in a 1,3-diazine arrangement) with a 1H-pyrazol-1-yl acetamide side chain creates a unique spatial array of H-bond acceptors suitable for probing protein surfaces that recognize pyrimidine- and pyrazole-containing metabolites or cofactors (e.g., ATP, NAD⁺, or nucleobase binding pockets) [2]. The compound's computed properties—particularly its moderate XLogP3 of 0.7 and zero H-bond donor count—render it compatible with biophysical assays (SPR, ITC, NMR) where non-specific binding from highly lipophilic tool compounds often produces artifacts. This property profile makes it a superior choice over more hydrophobic analogs for target engagement studies requiring clean biophysical data.

SAR Continuity for Pyrazole-Ethanone-Piperidine Series

For research groups that have established preliminary SAR around the 1-(heterocyclyloxy)piperidine-2-(1H-pyrazol-1-yl)ethanone scaffold—as exemplified by the CCR1 antagonist series [3]—the target compound represents a specific chemotype within this family where pyrimidine is the heterocycle and substitution occurs at the piperidine 3‑position. Its distinct computed TPSA (73.1 Ų) and HBA count (5) relative to pyrazine and phenyl analogs provide a quantitative basis for inclusion in systematic SAR matrices aimed at deconvoluting the contributions of heterocycle identity, substitution position, and linker geometry to target potency and selectivity. Procurement of this specific compound ensures that SAR datasets remain internally consistent and interpretable, avoiding the confounding variables introduced by scaffold-hopping to pyrazine or benzyloxy analogs before the core SAR is fully understood.

Application
Selection Property
Validation Focus
Kinase inhibitor lead identification
Pyrimidine hinge-binding motif with moderate hydrophilicity
Kinase selectivity screening under CNS-penetrant physicochemical criteria
Fragment-based drug discovery and pharmacophore modeling
Dense H-bond acceptor array with fragment-like molecular weight
Pharmacophore model construction requiring multiple directional HBA features
Chemical biology probe for pyrimidine-dependent interactions
Pyrimidine-pyrazole HBA arrangement mimicking nucleotide cofactors
Biophysical assay compatibility (SPR, ITC, NMR) with reduced non-specific binding risk
SAR continuity for pyrazole-ethanone-piperidine series
Specific chemotype (pyrimidine, 3-substituted) within defined SAR series
Internal SAR dataset consistency for heterocycle and substitution position analysis
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